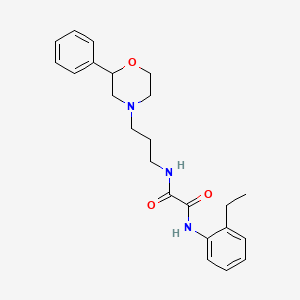

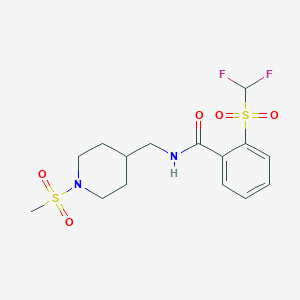

![molecular formula C12H17NO2 B2535221 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2198301-12-9](/img/structure/B2535221.png)

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, also known as MBCB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MBCB is a cyclobutane derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research.

科学的研究の応用

Stereodivergent Syntheses

Sandra Izquierdo et al. (2002) explored the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This work highlights the application of cyclobutane derivatives in synthesizing enantiomeric β-amino acids, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This research showcases the potential of cyclobutane derivatives in peptide synthesis and drug design (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).

Rhodium-Mediated Trimerization

María Pilar Lamata et al. (1996) demonstrated the α-amino acidate complex [(η5-C5Me5)Rh(l-alaninate)Cl] reacting with HC⋮CR (R = Ph, p-tolyl) in methanol, leading to new cyclobutadiene compounds. This study provides insight into the formation of complex structures involving cyclobutane derivatives and highlights the role of cyclobutane in organometallic chemistry, facilitating the development of new catalytic processes (Lamata, José, Carmona, Lahoz, Atencio, & Oro, 1996).

Synthesis of 2-Vinylcyclobutanones

T. Cohen and L. Brockunier (1989) reported a method for the synthesis of 2-vinylcyclobutanones by rearranging 1-methoxy-1-cyclopropylcarbinols under neutral conditions. This research is significant for synthetic chemistry, providing a method to create cyclobutane derivatives without the need for protonic acids, thus avoiding acid-induced product destruction (Cohen & Brockunier, 1989).

Antimicrobial Activity of Schiff Base Ligands

A. Cukurovalı et al. (2002) explored Schiff base ligands containing cyclobutane and thiazole rings and their mononuclear complexes with CoII, CuII, NiII, and ZnII. This study highlights the antimicrobial potential of cyclobutane derivatives, contributing to the field of medicinal chemistry and the search for new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Sugar Conformational Effects on Photochemistry

T. Ostrowski et al. (2003) studied the effects of sugar conformation on the photochemistry of thymidylyl(3'-5')thymidine, an analogue modified by replacing each 2'-alpha-hydrogen atom with a methoxy group. This research is relevant to understanding the photostability and photochemical reactions of nucleic acid derivatives, which is crucial for applications in biochemistry and molecular biology (Ostrowski, Maurizot, Adeline, Fourrey, & Clivio, 2003).

特性

IUPAC Name |

2-(2-methoxy-5-methylanilino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNJUYRZLQVCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)